4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene
Overview
Description
The compound “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” is likely to be an organic compound containing a benzene ring with a difluoroethoxy and an iodine substituent. The presence of the difluoroethoxy group may impart unique properties to this compound, such as increased stability or reactivity .
Molecular Structure Analysis
The molecular structure of “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would likely consist of a benzene ring with the difluoroethoxy, iodine, and methyl groups attached at different positions. Similar compounds like “(2,2-Difluoroethoxy)ethene” have a molecular formula of C4H6F2O .
Chemical Reactions Analysis
The chemical reactions involving “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would depend on the specific conditions and reagents used. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would depend on its specific structure. For instance, “[4-(2,2-difluoroethoxy)phenyl]methanol” has a molecular weight of 188.17 and is a powder at room temperature .
Scientific Research Applications
Thermochemistry and Physical Properties
Research on halogen-substituted methylbenzenes, including compounds structurally related to 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene, highlights their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical and chemical behavior of these compounds, which can be applied in material science and chemical synthesis. Vaporization enthalpies and gas-phase enthalpies of formation are calculated using quantum-chemical methods, providing a foundation for estimating the properties of similar halogenated compounds (Verevkin et al., 2015).
Synthetic Applications and Methodologies
Significant work has been done on developing synthetic methodologies for halogenated and difluoroethoxylated benzene derivatives. These methodologies include regioselective bromination, conversion into sulfur-functionalized benzoquinones, and preparation techniques utilizing uniform design to optimize reaction conditions and increase yields. Such research is fundamental for the synthesis of complex organic molecules and intermediates in pharmaceutical and material sciences (Aitken et al., 2016); (Fang, 2004).
Mechanistic Insights and Chemical Behavior
Studies provide insights into the chemical behavior of halogen-substituted compounds, including mechanisms of H-abstraction and the role of CH-halogen and CH-π interactions in molecular assembly. These insights are valuable for designing new chemical reactions and understanding the interaction between different chemical species (Dou et al., 2005); (Kobayashi et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-1-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLRLQMEJLCISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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